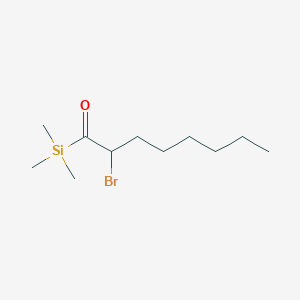
5-Methoxy-3-methyl-1,2-dihydrocyclobutabenzene-1-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methoxy-3-methyl-1,2-dihydrocyclobutabenzene-1-carbonitrile is a chemical compound with a unique structure that combines a methoxy group, a methyl group, and a cyclobutabenzene ring with a carbonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-3-methyl-1,2-dihydrocyclobutabenzene-1-carbonitrile typically involves the following steps:
Formation of the Cyclobutabenzene Ring: This can be achieved through a Diels-Alder reaction between a suitable diene and a dienophile.
Introduction of the Methoxy Group: This step involves the methoxylation of the cyclobutabenzene ring using methanol and a strong acid catalyst.
Addition of the Carbonitrile Group: This can be achieved through a nucleophilic substitution reaction using cyanogen bromide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-3-methyl-1,2-dihydrocyclobutabenzene-1-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carbonyl group.
Reduction: The carbonitrile group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Sodium hydride or other strong bases can facilitate nucleophilic substitution.
Major Products
Oxidation: Formation of 5-formyl-3-methyl-1,2-dihydrocyclobutabenzene-1-carbonitrile.
Reduction: Formation of 5-methoxy-3-methyl-1,2-dihydrocyclobutabenzene-1-amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Methoxy-3-methyl-1,2-dihydrocyclobutabenzene-1-carbonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with unique properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 5-Methoxy-3-methyl-1,2-dihydrocyclobutabenzene-1-carbonitrile involves its interaction with various molecular targets. The methoxy and carbonitrile groups can participate in hydrogen bonding and other interactions with enzymes and receptors, potentially modulating their activity. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5-Methoxy-3-methylcyclobutene-1-carbonitrile: Similar structure but lacks the benzene ring.
3-Methyl-1,2-dihydrocyclobutabenzene-1-carbonitrile: Lacks the methoxy group.
5-Methoxy-1,2-dihydrocyclobutabenzene-1-carbonitrile: Lacks the methyl group.
Uniqueness
5-Methoxy-3-methyl-1,2-dihydrocyclobutabenzene-1-carbonitrile is unique due to the combination of its functional groups and the cyclobutabenzene ring
Properties
CAS No. |
58111-66-3 |
|---|---|
Molecular Formula |
C11H11NO |
Molecular Weight |
173.21 g/mol |
IUPAC Name |
4-methoxy-2-methylbicyclo[4.2.0]octa-1(6),2,4-triene-7-carbonitrile |
InChI |
InChI=1S/C11H11NO/c1-7-3-9(13-2)5-11-8(6-12)4-10(7)11/h3,5,8H,4H2,1-2H3 |
InChI Key |
YLNMIGTYXACCLL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC2=C1CC2C#N)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzo[h]quinolin-2(1H)-one, 3,4-dihydro-](/img/structure/B14606406.png)
![[1-(2,4-Dichlorophenyl)cyclopentyl]methanol;methanesulfonic acid](/img/structure/B14606420.png)
![{3-Nitro-4-[(prop-2-en-1-yl)oxy]phenyl}acetic acid](/img/structure/B14606425.png)



![1-[1-(2,4-Dichlorophenyl)heptyl]-1H-imidazole](/img/structure/B14606451.png)
![2-[(E)-(2-Cyanobutan-2-yl)diazenyl]-2-methylhexanenitrile](/img/structure/B14606452.png)

![3-[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]propanenitrile](/img/structure/B14606458.png)




